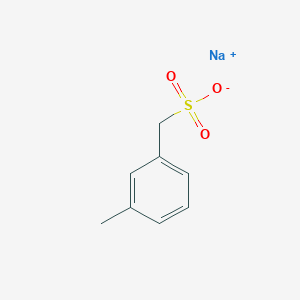

sodium;(3-methylphenyl)methanesulfonate

CAS No.:

Cat. No.: VC13358140

Molecular Formula: C8H9NaO3S

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NaO3S |

|---|---|

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | sodium;(3-methylphenyl)methanesulfonate |

| Standard InChI | InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |

| Standard InChI Key | AQAMPWVXFRSBIP-UHFFFAOYSA-M |

| Isomeric SMILES | CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+] |

Introduction

The presence of the methyl group on the phenyl ring may influence its crystallinity and solubility relative to simpler sulfonates. For instance, sodium methanesulfonate exhibits a melting point of 17–19°C , but the aromatic substituent in sodium (3-methylphenyl)methanesulfonate likely raises this due to increased molecular rigidity.

Synthesis and Manufacturing Processes

While no direct synthesis method for sodium (3-methylphenyl)methanesulfonate is documented in the provided sources, its preparation can be extrapolated from protocols for analogous compounds. A plausible route involves:

-

Sulfonation of 3-Methylbenzyl Chloride: Reaction with sodium sulfite (Na₂SO₃) under aqueous conditions to form the sulfonate group via nucleophilic substitution.

-

Acid-Base Neutralization: Treatment with methanesulfonic acid (MSA) followed by sodium hydroxide to yield the sodium salt .

Physicochemical Properties

The compound’s properties are shaped by its dual functional groups: the hydrophobic 3-methylphenyl moiety and the hydrophilic sulfonate group. Key inferred characteristics include:

-

Solubility: High solubility in water and polar solvents due to the ionic sulfonate group, similar to sodium methanesulfonate . The methyl group may slightly reduce solubility in nonpolar media compared to unsubstituted analogs.

-

Thermal Stability: Decomposition likely occurs above 150°C, consistent with methanesulfonate salts . The aromatic ring may enhance stability relative to aliphatic sulfonates.

-

Surface Activity: As observed in sodium methanesulfonate aerosols , the compound may exhibit surface-active behavior, accumulating at gas-liquid interfaces in multiphase systems.

Electrochemical stability, a hallmark of methanesulfonate-based electrolytes , suggests potential utility in battery technologies, though this remains speculative without direct experimental data.

Future Research Directions

The lack of direct studies on sodium (3-methylphenyl)methanesulfonate underscores critical knowledge gaps:

-

Synthetic Optimization: Developing scalable, high-yield synthesis methods.

-

Application-Specific Testing: Evaluating performance in electroplating, energy storage, and catalysis.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume